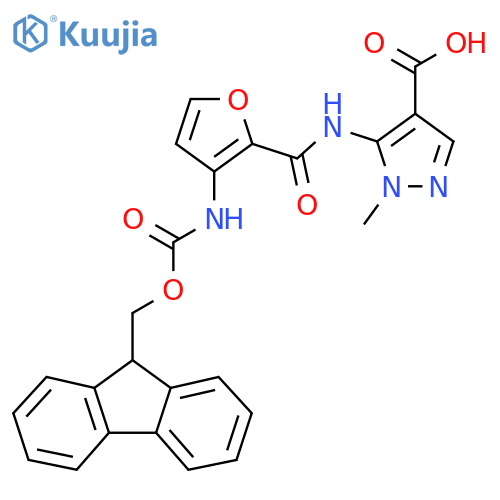

Cas no 2172107-02-5 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-4-carboxylic acid)

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-4-carboxylic acid

- EN300-1564639

- 2172107-02-5

- 5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]-1-methyl-1H-pyrazole-4-carboxylic acid

-

- インチ: 1S/C25H20N4O6/c1-29-22(18(12-26-29)24(31)32)28-23(30)21-20(10-11-34-21)27-25(33)35-13-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-12,19H,13H2,1H3,(H,27,33)(H,28,30)(H,31,32)

- InChIKey: HCKIZOVYMCLZFU-UHFFFAOYSA-N

- SMILES: O(C(NC1C=COC=1C(NC1=C(C(=O)O)C=NN1C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- 精确分子量: 472.13828437g/mol

- 同位素质量: 472.13828437g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 7

- 重原子数量: 35

- 回転可能化学結合数: 7

- 複雑さ: 789

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.1

- トポロジー分子極性表面積: 136Ų

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-4-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1564639-0.1g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]-1-methyl-1H-pyrazole-4-carboxylic acid |

2172107-02-5 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1564639-5.0g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]-1-methyl-1H-pyrazole-4-carboxylic acid |

2172107-02-5 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1564639-0.25g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]-1-methyl-1H-pyrazole-4-carboxylic acid |

2172107-02-5 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1564639-2.5g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]-1-methyl-1H-pyrazole-4-carboxylic acid |

2172107-02-5 | 2.5g |

$6602.0 | 2023-06-04 | ||

| Enamine | EN300-1564639-1.0g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]-1-methyl-1H-pyrazole-4-carboxylic acid |

2172107-02-5 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1564639-0.5g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]-1-methyl-1H-pyrazole-4-carboxylic acid |

2172107-02-5 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1564639-250mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]-1-methyl-1H-pyrazole-4-carboxylic acid |

2172107-02-5 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1564639-5000mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]-1-methyl-1H-pyrazole-4-carboxylic acid |

2172107-02-5 | 5000mg |

$9769.0 | 2023-09-24 | ||

| Enamine | EN300-1564639-50mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]-1-methyl-1H-pyrazole-4-carboxylic acid |

2172107-02-5 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1564639-2500mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]-1-methyl-1H-pyrazole-4-carboxylic acid |

2172107-02-5 | 2500mg |

$6602.0 | 2023-09-24 |

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-4-carboxylic acid 関連文献

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-4-carboxylic acidに関する追加情報

Introduction to 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS No. 2172107-02-5)

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-4-carboxylic acid, with the CAS number 2172107-02-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and investigation.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, including a furan moiety, a pyrazole ring, and an fluoren-9-ylmethoxycarbonyl group. These structural elements contribute to its unique chemical properties and biological interactions, which are being thoroughly explored in various research studies.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The furan and pyrazole scaffolds are particularly well-studied due to their prevalence in bioactive natural products and their ability to form stable complexes with biological targets. The presence of the fluoren-9-ylmethoxycarbonyl group in this compound adds an additional layer of complexity, which may enhance its binding affinity and selectivity towards specific biological receptors.

The synthesis of 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the furan ring into the pyrazole core is a critical step in the synthesis, as it influences the overall conformation and reactivity of the molecule. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

The pharmacological potential of this compound has been evaluated through various in vitro and in vivo studies. Initial research suggests that it may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The unique combination of functional groups in its structure may enable it to interact with multiple targets simultaneously, potentially leading to synergistic therapeutic effects.

The use of computational methods, such as molecular docking and quantum mechanical calculations, has been instrumental in understanding the binding interactions between this compound and its biological targets. These studies have provided valuable insights into the molecular mechanisms underlying its potential therapeutic effects. For instance, computational analysis has revealed that the furan moiety and the pyrazole ring are crucial for establishing stable interactions with specific amino acid residues in target proteins.

In addition to its pharmacological properties, 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-4-carboxylic acid has also been investigated for its potential role in chemical biology research. Its complex structure makes it a valuable tool for studying enzyme inhibition, protein-protein interactions, and other cellular processes. Researchers have utilized this compound to develop novel probes and inhibitors that can be used to dissect complex biological pathways.

The development of new synthetic methodologies for this class of compounds is an ongoing area of research. Recent advancements in green chemistry have led to the exploration of more sustainable synthetic routes that minimize waste and reduce environmental impact. These efforts are crucial for ensuring that future drug development is both efficient and environmentally responsible.

The future prospects for 5-3-({(9H-fluoren- 9 -yl)methoxycarbonyl}amino)furan-2-amido- 1-methyl-1H-pyrazole-4-carboxylic acid are promising, with ongoing studies aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating laboratory findings into clinical trials and ultimately bringing new treatments to patients.

In conclusion, 5-3-(a

mino)furan-2-amido-

1-methyl-1H-pyr

azole-4-carboxylic acid (CAS No.

2172107-02-) is a remarkable compound with significant potential in

2172107-02-5 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-4-carboxylic acid) Related Products

- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)

- 66754-13-0(D-Trimannuronic acid)

- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)

- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)

- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)

- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)

- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)

- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)

- 859661-46-4((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)

- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)